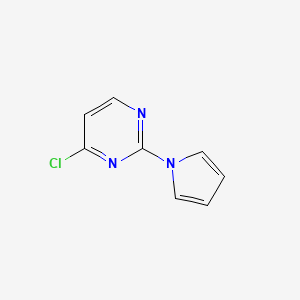
4-Chloro-2-pyrrol-1-ylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-pyrrol-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a pyrrole ring and a chlorine atom at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-pyrrol-1-ylpyrimidine typically involves multiple steps. One common method starts with the reaction of 2-cyano-3-(1,3-dioxolan)ethyl propionate with formamidine acetate in the presence of an alkaline catalyst, followed by hydrolysis and cyclization to obtain pyrrolo[2,3-d]pyrimidin-4-ol. This intermediate is then reacted with phosphorus oxychloride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. These methods typically involve the use of robust reaction conditions and efficient purification techniques to ensure high-quality products. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-pyrrol-1-ylpyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles under appropriate conditions.
Electrophilic substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Cross-coupling reactions: The compound can participate in Suzuki coupling reactions, often catalyzed by palladium.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines and thiols, typically under basic conditions.
Electrophilic substitution: Reagents such as halogens and nitrating agents can be used.
Cross-coupling reactions: Palladium catalysts and organoboron compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative .
Applications De Recherche Scientifique
4-Chloro-2-pyrrol-1-ylpyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and other diseases.
Organic Synthesis: The compound’s reactivity makes it valuable in the synthesis of complex organic molecules.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-pyrrol-1-ylpyrimidine, particularly in medicinal applications, involves its interaction with specific molecular targets such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are critical for cell proliferation and survival, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
4-Chloro-2-pyrrol-1-ylpyrimidine is unique due to its specific substitution pattern and the presence of both pyrrole and pyrimidine rings. This structure imparts distinct chemical properties and reactivity, making it a valuable scaffold in drug discovery and other applications .
Propriétés
IUPAC Name |
4-chloro-2-pyrrol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWFOYJODVMFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














